2,5-DICHLORO-N~1~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
Overview
Description
2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.
Coupling Reactions: The aromatic rings can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas), nucleophiles (e.g., amines), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the aromatic rings can engage in π-π interactions with other aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroiodobenzene: Shares the dichlorobenzene core but lacks the pyrazole and sulfonamide groups.
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Similar sulfonamide structure but with a different heterocyclic ring.
2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide: Contains additional methoxy and pyridine groups.
Uniqueness
2,5-Dichloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to its combination of a pyrazole ring, fluorobenzyl group, and sulfonamide functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O2S/c1-11-18(23-27(25,26)17-9-14(19)7-8-15(17)20)12(2)24(22-11)10-13-5-3-4-6-16(13)21/h3-9,23H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOSULMBOZSEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.